

# Benchmarking Tyk2-IN-17 against other published TYK2 inhibitors

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## Compound of Interest

Compound Name: Tyk2-IN-17

Cat. No.: B12375701

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## Benchmarking Novel TYK2 Inhibitors: A Comparative Analysis

A comparative guide for researchers and drug development professionals on the performance of leading published Tyrosine Kinase 2 (TYK2) inhibitors. This guide provides a structured overview of their biochemical potency, selectivity, and cellular activity, supported by experimental data and methodologies.

Note on **Tyk2-IN-17**: As of the latest literature review, public domain information and experimental data for a compound specifically designated "**Tyk2-IN-17**" are not available. Therefore, this guide focuses on a comparative analysis of several well-documented, published TYK2 inhibitors to provide a relevant benchmark for novel entities in this class.

## Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.<sup>[1][2][3][4][5][6]</sup> Specifically, TYK2 is essential for signal transduction downstream of receptors for interleukins (IL)-12 and IL-23, as well as type I interferons (IFNs).<sup>[1][2][3][4]</sup> These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which drive inflammatory processes in conditions like psoriasis, psoriatic arthritis, and lupus.<sup>[2][4][7]</sup>

Unlike other JAK family members (JAK1, JAK2, JAK3) that are involved in a broader range of physiological processes, including hematopoiesis, selective inhibition of TYK2 offers the potential for a more targeted therapeutic approach with an improved safety profile.<sup>[5][8]</sup> A key innovation in this field is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain. This allosteric mechanism provides greater selectivity over other JAKs.<sup>[2][4][7][9][10][11]</sup>

This guide provides a comparative overview of prominent TYK2 inhibitors, with a focus on Deucravacitinib, the first-in-class approved allosteric TYK2 inhibitor, and other inhibitors in clinical development.

## Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of selected TYK2 inhibitors based on published data.

### Table 1: Biochemical Potency and Kinase Selectivity

Compound	Target	IC50 (nM)	Selectivity vs. JAK1 (fold)	Selectivity vs. JAK2 (fold)	Selectivity vs. JAK3 (fold)	Mechanism of Action	Reference
Deucravacitinib (BMS-986165)	TYK2 (JH2 Domain)	~1.2 (pSTAT5)	>1000	>1000	>1000	Allosteric	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[12]</a>
PF-06826647 (Ropsacitinib)	TYK2 (ATP site)	29	~1.4	-	-	Orthosteric	<a href="#">[13]</a>
Brepocitinib (PF-06700841)	TYK2/JAK1 (ATP site)	-	-	>10	>10	Orthosteric	<a href="#">[8]</a>
SAR-20347	TYK2/JAK1 (ATP site)	-	-	Selective over JAK2/3	Selective over JAK2/3	Orthosteric	<a href="#">[4]</a>
NDI-031407	TYK2 (ATP site)	0.21	220	147	20	Orthosteric	<a href="#">[14]</a>
ATMW-DC	TYK2 (JH2 Domain)	0.012	>350	>350	>350	Allosteric	<a href="#">[15]</a>
Tofacitinib (Pan-JAK inhibitor)	JAK1/3	-	-	-	-	Orthosteric	<a href="#">[16]</a>

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

**Table 2: Cellular Activity in Whole Blood Assays**

Compound	Assay (Stimulant)	Endpoint	IC50 (nM)	Reference
Deucravacitinib	IL-12	IFN- $\gamma$ production	-	<a href="#">[10]</a>
IL-2	pSTAT5 (JAK1/3)	>8,500	<a href="#">[10]</a>	
TPO	pSTAT3 (JAK2/2)	>8,300	<a href="#">[10]</a>	
Tofacitinib	IL-12	IFN- $\gamma$ production	-	<a href="#">[10]</a>
IL-2	pSTAT5 (JAK1/3)	~40-80	<a href="#">[10]</a>	
TPO	pSTAT3 (JAK2/2)	~100-260	<a href="#">[10]</a>	
Upadacitinib	IL-12	IFN- $\gamma$ production	-	<a href="#">[10]</a>
IL-2	pSTAT5 (JAK1/3)	~40-80	<a href="#">[10]</a>	
TPO	pSTAT3 (JAK2/2)	~100-260	<a href="#">[10]</a>	
Baricitinib	IL-12	IFN- $\gamma$ production	-	<a href="#">[10]</a>
IL-2	pSTAT5 (JAK1/3)	~40-80	<a href="#">[10]</a>	
TPO	pSTAT3 (JAK2/2)	~100-260	<a href="#">[10]</a>	

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of TYK2 inhibitors.

## Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of TYK2 and other JAK kinases.

General Procedure:

- Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used. A generic peptide substrate for tyrosine kinases is prepared in

assay buffer.

- **Compound Dilution:** Test compounds are serially diluted in DMSO to create a concentration gradient.
- **Kinase Reaction:** The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.
- **Detection:** After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of  $^{33}\text{P}$ -ATP) or fluorescence-based immunoassays.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

## Cellular Phospho-STAT (pSTAT) Assays

**Objective:** To measure the inhibition of cytokine-induced signaling downstream of TYK2 and other JAKs in a cellular context.

**General Procedure:**

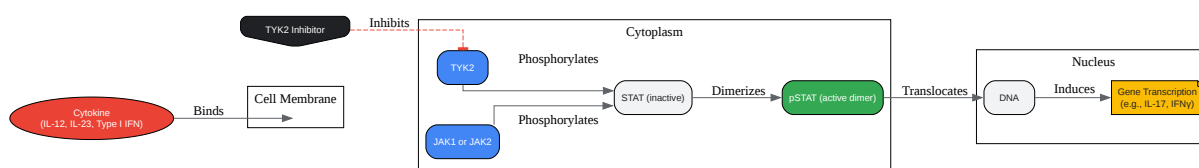
- **Cell Preparation:** Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1) are used.[\[12\]](#)
- **Compound Incubation:** Cells are pre-incubated with serially diluted test compounds for a specified duration.
- **Cytokine Stimulation:** Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, IFN $\alpha$  for TYK2/JAK1).  
[\[12\]](#)
- **Cell Lysis and Staining:** After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).

- **Flow Cytometry Analysis:** The level of pSTAT in individual cells is quantified using flow cytometry.
- **Data Analysis:** The median fluorescence intensity (MFI) of the pSTAT signal is measured. The percentage of inhibition is calculated relative to the cytokine-stimulated control without inhibitor. IC50 values are then determined.

## Visualizing Pathways and Workflows

### TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines like IL-12, IL-23, and Type I IFNs, leading to the activation of STAT proteins and subsequent gene transcription.

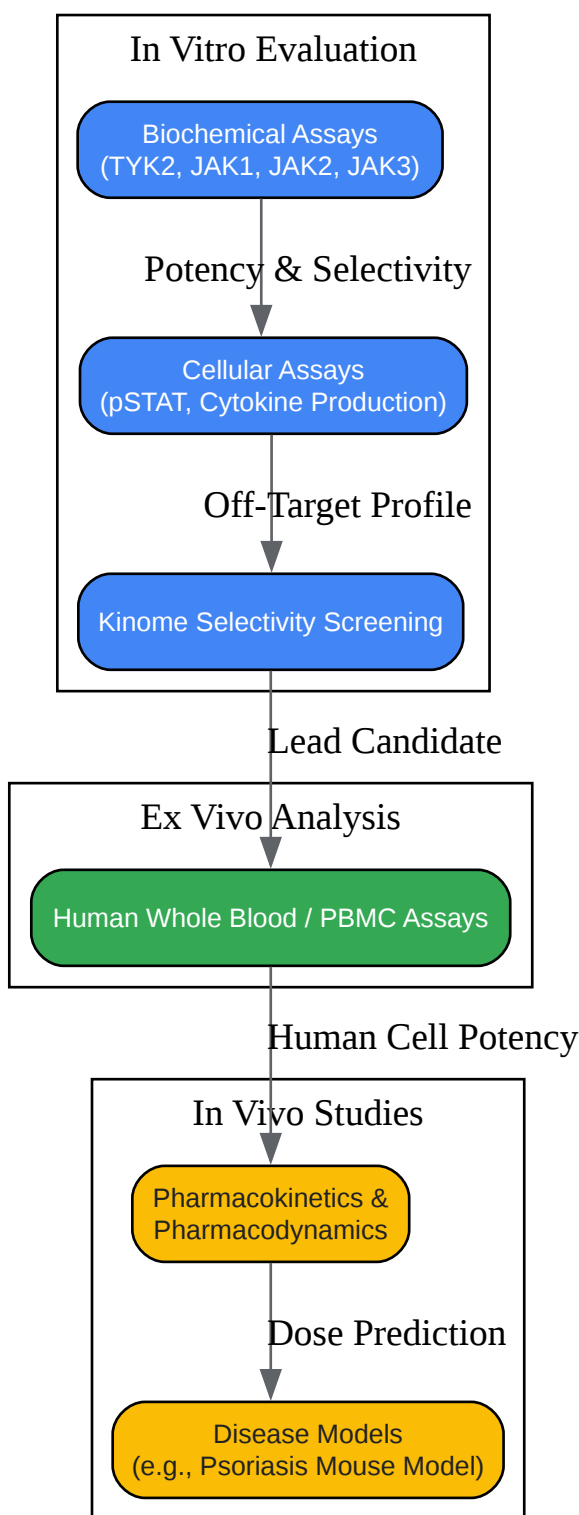


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Caption: TYK2 signaling pathway and point of inhibition.

### General Workflow for TYK2 Inhibitor Profiling

This diagram outlines a typical workflow for the preclinical evaluation of novel TYK2 inhibitors, from initial biochemical screening to in vivo efficacy studies.



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